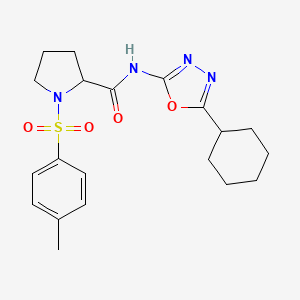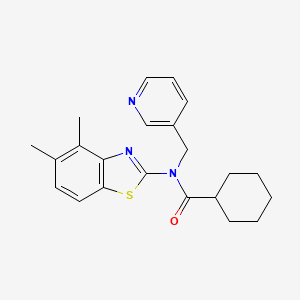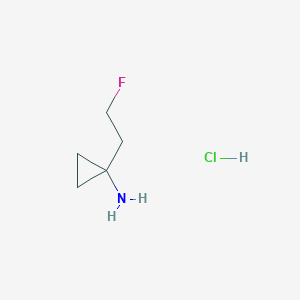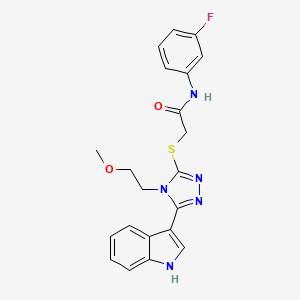
1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Thiadiazepino Purines : Research on the synthesis of new thiadiazepino purines from 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione and related compounds revealed the creation of complex purine derivatives, highlighting the chemical versatility and potential for creating novel compounds in this category (Hesek & Rybár, 1994).
New 6-Purineselenyl and Thiadiazolyl Derivatives : A study on the synthesis of new 6-purineselenyl and thiadiazolyl derivatives involved the use of compounds similar to 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. This demonstrates the compound's role as a precursor in creating diverse purine derivatives (Gobouri, 2020).
Applications in Receptor Affinity and Pharmaceuticals
Mixed Ligand-Metal Complexes : A study explored the creation of mixed ligand-metal complexes using compounds similar to the one . This research indicates potential applications in developing complex metal-based pharmaceuticals (Shaker, 2011).
5-HT Receptor Affinity : A series of derivatives, including 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, were evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. This suggests their potential use in the development of drugs targeting these receptors (Chłoń-Rzepa et al., 2013).
Structure–5‐HT Receptor Affinity Relationship : Further exploration into the structure-affinity relationship in derivatives of 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin receptors was conducted, which is crucial for designing new ligands for these receptors (Żmudzki et al., 2015).
Chemical Properties and Photolysis Studies
Photolysis of Xanthine Derivatives : The photolysis of compounds similar to 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, like pentoxifylline, led to the creation of novel xanthine derivatives. This reveals potential for photolysis in synthesizing new chemical entities (Han, Bonnet, & Westhuizen, 2008).
Impurity Characterization in Chlorotheophylline : Characterization of impurities in samples related to 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrated an advanced understanding of the chemical profile and purity of these compounds (Desai, Patel, & Gabhe, 2011).
Advanced Chemical Synthesis Techniques
- Thietanyl Protection in Synthesis : The use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, related to the compound , showcases innovative methods in chemical synthesis (Khaliullin & Shabalina, 2020).
Material Design and Interaction Analysis
- Intermolecular Interaction Analysis : Quantitative investigation of intermolecular interactions in derivatives of 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suggests potential applications in material design and new material development (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-20-13-14(19-16(20)26-9-8-25-3)21(2)17(24)22(15(13)23)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXHOPFFYBUUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCOC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)


![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)



![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)


![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)
![5-Amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2475332.png)
![2-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-5-methylpyrazol-3-amine](/img/structure/B2475333.png)